5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde
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Overview
Description
5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is a chemical compound that features a benzaldehyde moiety substituted with a fluorine atom and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the fluorine atom and the imidazole ring imparts unique chemical properties to the molecule, making it a valuable subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde typically involves the introduction of the imidazole ring onto a fluorinated benzaldehyde precursor. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with imidazole under basic conditions, followed by reduction of the nitro group to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: 5-Fluoro-2-(1H-imidazol-1-YL)benzoic acid.
Reduction: 5-Fluoro-2-(1H-imidazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde
- 5-Fluoro-2-(1H-imidazol-1-YL)benzoic acid
- 5-Fluoro-2-(1H-imidazol-1-YL)benzyl alcohol
Comparison
Compared to similar compounds, 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is unique due to the specific positioning of the fluorine atom and the imidazole ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7FN2O |
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Molecular Weight |
190.17 g/mol |
IUPAC Name |
5-fluoro-2-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7FN2O/c11-9-1-2-10(8(5-9)6-14)13-4-3-12-7-13/h1-7H |
InChI Key |
PBFMONLUIUVTLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)N2C=CN=C2 |
Origin of Product |
United States |
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